molecular formula C19H19ClN2O2S B15087881 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol

2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol

Cat. No.: B15087881
M. Wt: 374.9 g/mol
InChI Key: IMPWRVFKEXOULO-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.

    Ethanol Addition: The final step involves the addition of an ethanol group to the thiazole ring.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the imine and thiazole groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.

    Enzyme Inhibitors: Some compounds act as inhibitors of specific enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Material Science: Applications in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions would require detailed study using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Chlorophenyl)-2-((4-methoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
  • 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)propanol

Uniqueness

The unique combination of the 4-chlorophenyl and 4-ethoxyphenyl groups, along with the thiazole ring and ethanol group, gives the compound distinct chemical and biological properties

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-7-16(8-10-17)21-19-22(11-12-23)18(13-25-19)14-3-5-15(20)6-4-14/h3-10,13,23H,2,11-12H2,1H3

InChI Key

IMPWRVFKEXOULO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCO

Origin of Product

United States

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